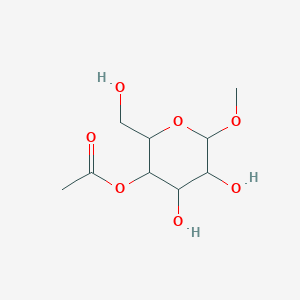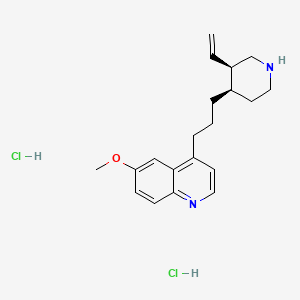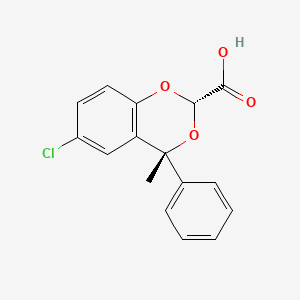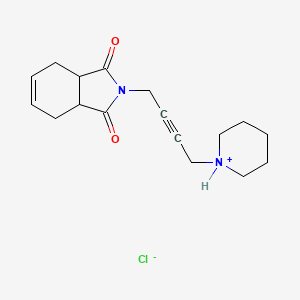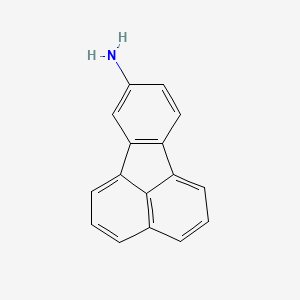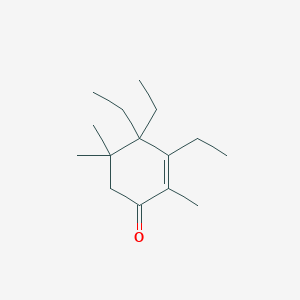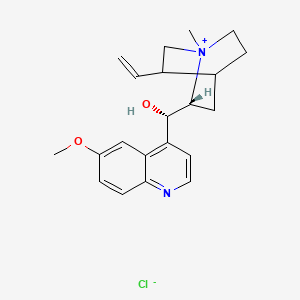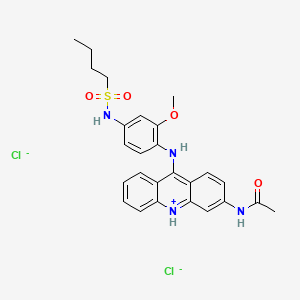
Benzenamine, tetranitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, tetranitro- is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a benzene ring substituted with an amino group and four nitro groups. This compound is known for its high nitrogen content and energetic properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, tetranitro- typically involves the nitration of benzenamine (aniline) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of benzenamine, tetranitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carefully monitored to prevent the formation of unwanted by-products.
Types of Reactions:
Oxidation: Benzenamine, tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: The nitro groups in benzenamine, tetranitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in electrophilic substitution reactions, where one or more nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products Formed:
Oxidation: Oxidation products may include nitroso compounds and other oxidized derivatives.
Reduction: Reduction typically yields benzenamine derivatives with fewer nitro groups.
Substitution: Substitution reactions can produce a variety of substituted benzenamine derivatives.
科学的研究の応用
Benzenamine, tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and explosives due to its energetic properties.
作用機序
The mechanism of action of benzenamine, tetranitro- involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic substitutions. The compound’s high nitrogen content and energetic properties make it a valuable component in the design of high-energy materials.
類似化合物との比較
Benzenamine, trinitro-: Similar in structure but with three nitro groups instead of four.
Benzenamine, dinitro-: Contains two nitro groups and exhibits different reactivity and properties.
Benzenamine, mononitro-: With only one nitro group, it has significantly different chemical behavior.
Uniqueness: Benzenamine, tetranitro- is unique due to its high nitrogen content and the presence of four nitro groups, which confer distinct energetic properties. This makes it particularly useful in applications requiring high-energy materials, such as explosives and propellants.
特性
CAS番号 |
53014-37-2 |
|---|---|
分子式 |
C6H3N5O8 |
分子量 |
273.12 g/mol |
IUPAC名 |
2,3,5,6-tetranitroaniline |
InChI |
InChI=1S/C6H3N5O8/c7-4-5(10(16)17)2(8(12)13)1-3(9(14)15)6(4)11(18)19/h1H,7H2 |
InChIキー |
NXEMFHROMKRKEG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


